molecular formula C9H10N6O5 B3501287 Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate

Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate

Cat. No.: B3501287
M. Wt: 282.21 g/mol
InChI Key: JGJHFGJJQKQFQU-UHFFFAOYSA-N
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Description

Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the triazole ring: This step often involves the reaction of azides with alkynes in the presence of a copper catalyst (CuAAC reaction).

    Introduction of the acetyloxymethyl group: This can be done by esterification of the hydroxymethyl group with acetic anhydride or acetyl chloride.

    Final assembly: The final compound is obtained by coupling the intermediate products under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the triazole ring.

    Reduction: Reduction reactions may target the oxadiazole ring or the ester group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: May be used in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the triazole and oxadiazole rings suggests potential interactions with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(hydroxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
  • Methyl 5-(methoxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
  • Methyl 5-(chloromethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate

Uniqueness

Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate is unique due to the presence of the acetyloxymethyl group, which may impart different physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

IUPAC Name

methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O5/c1-4(16)19-3-5-6(9(17)18-2)11-14-15(5)8-7(10)12-20-13-8/h3H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJHFGJJQKQFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N=NN1C2=NON=C2N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
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Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
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Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
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Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
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Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
Reactant of Route 6
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Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate

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